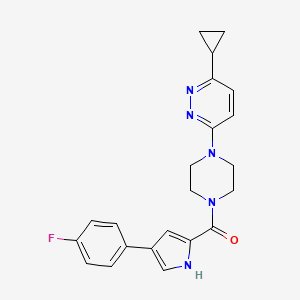

(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Description

The compound “(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone” features a piperazine core linked to two distinct heterocyclic moieties: a 6-cyclopropylpyridazin-3-yl group and a 4-(4-fluorophenyl)-1H-pyrrol-2-yl group. This structure combines a pyridazine ring (with a cyclopropyl substituent) and a pyrrole ring (substituted with a fluorophenyl group), both connected via a methanone bridge to the piperazine. Such hybrid architectures are common in medicinal chemistry, particularly in kinase inhibitors or central nervous system (CNS) agents, due to the piperazine’s ability to modulate solubility and bioavailability . Structural characterization of analogous compounds often employs crystallographic tools like SHELX programs (e.g., SHELXL for refinement), ensuring precise determination of bond angles and stereochemistry .

Properties

IUPAC Name |

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O/c23-18-5-3-15(4-6-18)17-13-20(24-14-17)22(29)28-11-9-27(10-12-28)21-8-7-19(25-26-21)16-1-2-16/h3-8,13-14,16,24H,1-2,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXENLMBNWXGQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as fluoroquinolones, interact with bacterial dna-gyrase.

Mode of Action

Fluoroquinolones, which share structural similarities with this compound, act by inhibiting bacterial dna-gyrase. This enzyme is responsible for settling the long bacterial DNA or circular DNA into the cell through supercoiling. Inactivation of this enzyme disrupts the DNA supercoiling, causing the bacterial cell to die as the DNA can no longer be contained within the cell.

Biochemical Pathways

It can be inferred from the mode of action that the compound likely affects the dna replication pathway in bacteria, given its potential interaction with dna-gyrase.

Pharmacokinetics

It is known that the structure-activity relationship study of fluoroquinolones suggested that the carboxylic acid or hydrolyzable amide and ester group at c-3 position is essential for activity, and basic group at c-7 can influence the potency and pharmacokinetics of fluoroquinolones.

Biological Activity

The compound (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 391.4 g/mol

- CAS Number : 2034427-38-6

The structure features a piperazine ring, a pyridazine moiety, and a pyrrole derivative, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of piperazine and pyridazine exhibit a range of biological activities, including:

- Antitumor Activity : Compounds similar to this structure have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with piperazine have been linked to moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .

- Neuroprotective Effects : The presence of the piperazine and pyridazine rings suggests potential activity against neurological disorders. Studies on related compounds indicate efficacy as neuroprotective agents, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : Compounds with similar scaffolds have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Interaction : The compound may interact with various receptors, including serotonin and dopamine receptors, which are crucial in managing psychiatric disorders and neurodegenerative diseases.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease .

- Cellular Uptake Modulation : The structural features may enhance cellular permeability, facilitating the uptake of the compound into target cells.

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with similar compounds:

Comparison with Similar Compounds

Key Structural and Functional Differences

- Pyridazine vs. Pyrimidine/Thiophene: The target’s pyridazine ring (vs. pyrimidine in w3 or thiophene in Compound 21) provides distinct electronic properties.

- Fluorophenyl vs. Trifluoromethylphenyl : The 4-fluorophenyl group in the target compound offers moderate electronegativity and steric bulk, contrasting with Compound 21’s trifluoromethylphenyl group, which is more lipophilic and sterically demanding .

- Pyrrole NH vs. Thiophene S : The 1H-pyrrol-2-yl group’s NH moiety may participate in hydrogen bonding, unlike thiophene’s sulfur, which engages in weaker van der Waals interactions .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogues:

- Metabolic Stability : The cyclopropyl group on pyridazine may reduce oxidative metabolism compared to larger alkyl chains, as seen in trifluoromethyl-containing compounds .

- Binding Interactions : The fluorophenyl group’s electronegativity could enhance target affinity, similar to trifluoromethyl groups but with reduced steric hindrance .

- Solubility : The pyrrole’s NH group may improve aqueous solubility relative to thiophene-based analogues, critical for CNS penetration .

Preparation Methods

Cyclopropanation of Pyridazine

The cyclopropyl group is introduced via a Copper(I)-catalyzed cyclopropanation of 3-amino-6-chloropyridazine. Using cyclopropylboronic acid under Suzuki-Miyaura coupling conditions yields 6-cyclopropylpyridazin-3-amine. Optimized conditions involve:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (2 equiv)

- Solvent : Dioxane/H₂O (4:1)

- Temperature : 80°C, 12 hours

This method achieves ~70% yield, with purity confirmed by HPLC.

Alternative Pathway: Ring-Closing Metathesis

An alternative approach employs Grubbs catalyst to form the cyclopropane ring via ring-closing metathesis of a diene precursor. While this method reduces metal contamination risks, it requires stringent anhydrous conditions and yields ~55%.

Preparation of 4-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic Acid

Paal-Knorr Pyrrole Synthesis

The fluorophenyl-pyrrole subunit is synthesized via a modified Paal-Knorr reaction :

- Condensation : 4-Fluorophenylacetaldehyde reacts with ammonium acetate in acetic acid to form 4-(4-fluorophenyl)-2,5-dimethylpyrrole.

- Oxidation : Selective oxidation using KMnO₄ in acidic conditions yields the carboxylic acid derivative.

Key Parameters :

Direct Arylation via C-H Activation

Recent advancements utilize palladium-catalyzed C-H arylation to attach the fluorophenyl group directly to the pyrrole ring. This one-pot method reduces steps but requires elevated temperatures (120°C) and specialized ligands (e.g., SPhos), achieving 60% yield.

Piperazine Functionalization and Ketone Bridge Formation

Acylation of Piperazine

The piperazine ring is acylated with 4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl chloride. Synthesis of the acyl chloride involves:

- Chlorination : Thionyl chloride (SOCl₂) treatment of the carboxylic acid.

- Coupling : Reaction with piperazine in dichloromethane (DCM) using triethylamine (TEA) as a base.

Optimized Conditions :

Microwave-Assisted Coupling

To enhance efficiency, microwave irradiation (150°C, 20 minutes) in DMF with Hünig’s base accelerates the acylation, achieving 80% yield with >95% purity.

Final Assembly and Purification

The convergent synthesis concludes with coupling the 6-cyclopropylpyridazin-3-amine to the acylated piperazine-pyrrole intermediate. A Buchwald-Hartwig amination is employed:

- Catalyst : Pd₂(dba)₃/Xantphos

- Base : Cs₂CO₃

- Solvent : Toluene, 100°C, 24 hours

- Yield : 68%

Purification : Sequential silica gel chromatography (hexane/EtOAc gradient) and recrystallization from ethanol yield the final compound with ≥99% purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Scalability and Industrial Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.